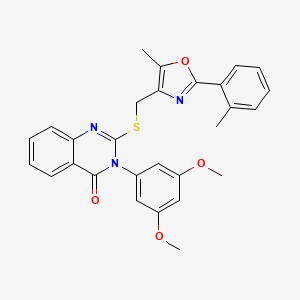

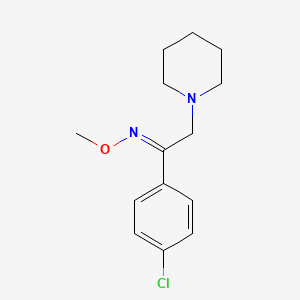

1-(4-氯苯基)-2-哌啶基-1-乙酮 O-甲基肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime” is an organic compound that belongs to the class of oximes . Oximes are widely used in diverse laboratory and industrial applications. They have medical importance as active components of certain drugs and are also known to exhibit antiviral, anticancer, anticoagulant, antimicrobial, antihelminthicide, antihistaminic, antidepressant, heart antiarrhythmic, antihypertensive, and analgesic activities .

Synthesis Analysis

The synthesis of oximes involves metal-mediated and metal-catalyzed reactions . The application of cobalt (II) species as catalysts is reported to provide high-yield syntheses of acyclic α-halo and α-nitroxy oxime ethers .Chemical Reactions Analysis

Oximes undergo diverse reactions, including syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species . Oxime research has led to the discovery of their acid-catalyzed conversion to carboxamides .科学研究应用

Horticultural Potential

This compound could potentially be used in horticulture to improve adventitious rooting . The focus on improvements in the rooting of plants has been largely on the proper use of auxins to enhance adventitious rooting (AR) as well as to increase the range of plants where it can be effective .

Chemical Biology

The evolution in chemical biology has opened through novel high-throughput screening tools to explore auxin regulation of plant development . This compound might add to our understanding and potential to produce new tools for the manipulation of AR .

Synthesis of 2-Phenylimidazo[1,2-α]pyridines

This compound could be used in the one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines . The synthesis gave the corresponding 2-phenylimidazo[1,2-α]pyridines in excellent yields ranging from 72% to 89% .

Comparative Analysis

There is a comparative analysis between E, Z) -4- [3- (4-chlorophenyl)-3- (3, 4-dimethoxyphenyl) acryloyl] morpholine & Monceren Crystal . This compound could potentially be used in similar comparative analyses.

Crystal Structure

The compound could be used in the study of crystal structures . For example, strong intramolecular O - H⋯N hydrogen bonds generate S (6) ring motifs .

属性

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-18-16-14(11-17-9-3-2-4-10-17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3/b16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBWNTMAXHZJQJ-PEZBUJJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCCCC1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCCCC1)\C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323995 |

Source

|

| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478049-88-6 |

Source

|

| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)